molecular formula C17H20N4O B11131053 2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11131053
M. Wt: 296.37 g/mol
InChI Key: USQTTXIEBYTDIS-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve the introduction of an indole moiety and a pyrazole ring.
    • Unfortunately, specific synthetic methods for 2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide are not readily available in the literature. medicinal chemists often explore diverse strategies to synthesize novel compounds.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific synthetic pathway.
    • Major products formed during these reactions would be intermediates or derivatives of the compound.
  • Scientific Research Applications

      Biological Applications: Investigating its impact on α-glucosidase inhibition and its safety profile.

      Medicinal Chemistry: Developing novel drugs for type 2 diabetes treatment.

  • Mechanism of Action

      α-Glucosidase Inhibition: The compound directly binds to α-glucosidase, leading to reduced glucose release from oligosaccharides and disaccharides.

      Molecular Targets: α-Glucosidase enzymes involved in carbohydrate digestion.

      Pathways: Regulation of blood glucose levels.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H20N4O

    Molecular Weight

    296.37 g/mol

    IUPAC Name

    2-indol-1-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

    InChI

    InChI=1S/C17H20N4O/c1-12-15(13(2)20(3)19-12)10-18-17(22)11-21-9-8-14-6-4-5-7-16(14)21/h4-9H,10-11H2,1-3H3,(H,18,22)

    InChI Key

    USQTTXIEBYTDIS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=CC=CC=C32

    Origin of Product

    United States

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